

"experimental procedure for the synthesis of 2-Morpholino-2-phenylacetonitrile"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Morpholino-2-phenylacetonitrile*

Cat. No.: *B098995*

[Get Quote](#)

Application Note: One-Pot Synthesis of 2-Morpholino-2-phenylacetonitrile

Abstract

This application note provides a detailed experimental protocol for the one-pot synthesis of **2-Morpholino-2-phenylacetonitrile**, a valuable intermediate in drug discovery and development. The synthesis is achieved through a Strecker reaction, a three-component condensation of benzaldehyde, morpholine, and a cyanide source. This method offers a straightforward and efficient route to the target compound. This document outlines the reaction procedure, purification methods, and comprehensive characterization data.

Introduction

α -Aminonitriles are a critical class of organic compounds that serve as versatile precursors for the synthesis of α -amino acids and various nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry.^[1] The Strecker synthesis, first reported in 1850, remains one of the most effective and widely used methods for the preparation of α -aminonitriles.^{[2][3]} This reaction is a one-pot three-component condensation of an aldehyde, an amine, and a cyanide source.^{[4][5]} This application note details the synthesis of **2-Morpholino-2-phenylacetonitrile**, a key building block for the development of novel therapeutic agents.

Experimental Protocol

The synthesis of **2-Morpholino-2-phenylacetonitrile** is performed via a one-pot Strecker reaction as depicted in the workflow below.

Materials and Equipment

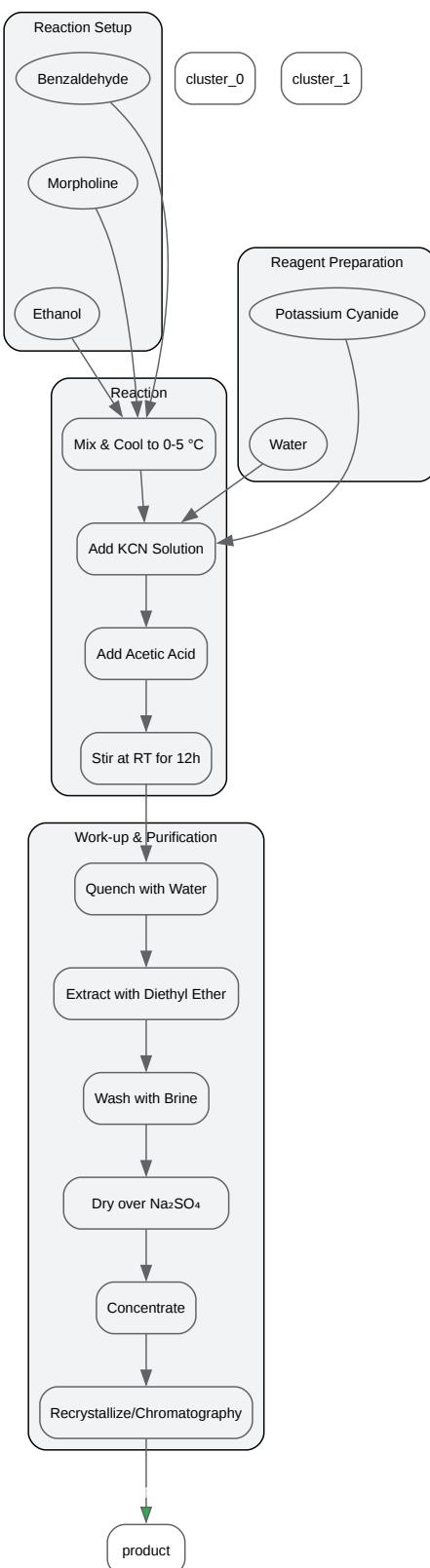
- Benzaldehyde (Reagent Grade, ≥99%)
- Morpholine (Reagent Grade, ≥99%)
- Potassium Cyanide (KCN) (ACS Reagent, ≥96.0%)
- Glacial Acetic Acid (ACS Reagent, ≥99.7%)
- Ethanol (Anhydrous, ≥99.5%)
- Diethyl Ether (Anhydrous, ≥99.7%)
- Deionized Water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves. Caution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood.

Procedure

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (10.6 g, 100 mmol) and morpholine (8.7 g, 100 mmol) in 100 mL of ethanol.

- **Addition of Cyanide:** In a separate beaker, carefully prepare a solution of potassium cyanide (6.5 g, 100 mmol) in 20 mL of deionized water.
- **Reaction Execution:** Cool the ethanolic solution of benzaldehyde and morpholine to 0-5 °C using an ice bath. To this cooled solution, slowly add the potassium cyanide solution dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
- **Acidification:** After the addition of potassium cyanide is complete, slowly add glacial acetic acid (6.0 g, 100 mmol) to the reaction mixture while maintaining the temperature at 0-5 °C.
- **Reaction Progression:** Allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of deionized water and 100 mL of diethyl ether.
- **Extraction:** Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
- **Washing and Drying:** Combine the organic extracts and wash them with 100 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. The crude **2-Morpholino-2-phenylacetonitrile** can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

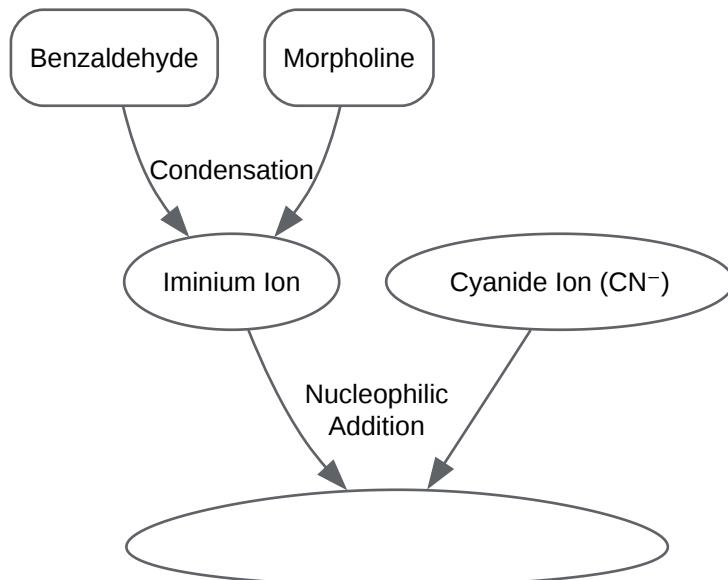

The following table summarizes the quantitative data for the synthesized **2-Morpholino-2-phenylacetonitrile**.

Parameter	Value
Yield	85-95%
Melting Point	78-80 °C
Appearance	White to off-white crystalline solid
Molecular Formula	C ₁₂ H ₁₄ N ₂ O
Molecular Weight	202.26 g/mol
¹ H NMR (CDCl ₃)	δ 7.50-7.30 (m, 5H, Ar-H), 4.85 (s, 1H, CH-CN), 3.80-3.60 (m, 4H, O-(CH ₂) ₂), 2.80-2.60 (m, 4H, N-(CH ₂) ₂)
¹³ C NMR (CDCl ₃)	δ 135.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 118.0 (CN), 67.0 (O-CH ₂), 63.0 (CH-CN), 50.0 (N-CH ₂)
IR (KBr, cm ⁻¹)	2960 (C-H), 2850 (C-H), 2235 (C≡N), 1450 (C=C), 1115 (C-O-C)

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the experimental workflow for the one-pot synthesis of **2-Morpholino-2-phenylacetonitrile**.



[Click to download full resolution via product page](#)

Caption: One-pot synthesis workflow for **2-Morpholino-2-phenylacetonitrile**.

Reaction Signaling Pathway

The diagram below illustrates the reaction mechanism for the Strecker synthesis of **2-Morpholino-2-phenylacetonitrile**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. ["experimental procedure for the synthesis of 2-Morpholino-2-phenylacetonitrile"]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b098995#experimental-procedure-for-the-synthesis-of-2-morpholino-2-phenylacetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com